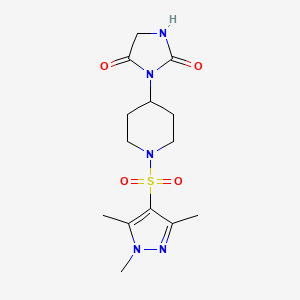

3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4S/c1-9-13(10(2)17(3)16-9)24(22,23)18-6-4-11(5-7-18)19-12(20)8-15-14(19)21/h11H,4-8H2,1-3H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZWZXDPHGUOLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione” are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.

Result of Action

The compound has shown potent antileishmanial and antimalarial activities. In particular, it displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate. Furthermore, it elicited better inhibition effects against Plasmodium berghei.

Biological Activity

The compound 3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a pyrazole moiety linked to a sulfonyl group and a piperidine ring, which are known to enhance biological activity through various mechanisms. The imidazolidine-2,4-dione component contributes to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O3S |

| Molecular Weight | 378.50 g/mol |

| CAS Number | Not available |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds containing the pyrazole structure have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in certain cancers .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. It has been noted that pyrazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in lipopolysaccharide (LPS)-induced models . Such activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of the compound. Pyrazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. For example, specific analogs demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group enhances binding affinity to enzyme active sites.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors.

- Signaling Pathway Interference : By modulating key pathways such as MAPK and PI3K/Akt, it can alter cellular responses leading to apoptosis in cancer cells.

Study 1: Antitumor Efficacy

A recent study investigated the effects of a series of pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation induced by LPS in mice, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to controls . This suggests potential for development as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Differences and Implications

The phenyl group in the latter may enhance membrane permeability but could increase metabolic instability . Compared to the bipyridine-imidazole derivative in , the target’s imidazolidine-2,4-dione core offers rigidity and hydrogen-bonding capacity, favoring interactions with enzymatic active sites .

Synthesis Routes :

- The target and its phenyl-substituted analogue () likely share a sulfonylation-driven synthesis pathway. In contrast, the bipyridine compound in was synthesized via nucleophilic aromatic substitution (SNAr), emphasizing the versatility of heterocyclic coupling strategies .

Pharmacological Profile :

- Imidazolidine-2,4-dione derivatives are associated with anticonvulsant and antimicrobial activities, whereas bipyridine-imidazole hybrids () exhibit fluorescence and antimicrobial properties. The sulfonamide group in the target may confer selectivity toward sulfonamide-binding enzymes like carbonic anhydrase IX, a cancer biomarker .

Hypothetical Physicochemical Properties

Research Findings and Gaps

- Biological Activity: No direct pharmacological data are available for the target compound. However, its structural similarity to ’s phenyl derivative implies possible activity against kinases or proteases, warranting in vitro screening.

- Synthetic Challenges : Scalability of the sulfonylation step and purification of the imidazolidine-2,4-dione intermediate remain unexplored in the literature.

Q & A

What are the established synthetic routes for 3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how are reaction conditions optimized?

The synthesis typically involves:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-diketones or enol ethers under reflux in polar aprotic solvents (e.g., DMF) .

Sulfonylation : Reaction of the pyrazole intermediate with piperidin-4-yl sulfonyl chlorides in the presence of a base (e.g., triethylamine) at 0–25°C to ensure regioselectivity .

Imidazolidine-2,4-dione Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine-sulfonyl intermediate and imidazolidine-2,4-dione derivatives .

Optimization : Reaction temperature, solvent polarity, and stoichiometric ratios are critical. For example, excess sulfonyl chloride (1.2–1.5 eq) improves sulfonylation efficiency, while inert atmospheres prevent oxidation .

Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., sulfonyl group position via deshielded piperidine protons) and methyl group substitution on the pyrazole .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 409.15) and detects sulfonation byproducts .

How can computational methods enhance the design of novel derivatives or reaction pathways for this compound?

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates in sulfonylation or ring-closing steps to predict regioselectivity .

- Molecular Dynamics (MD) : Simulations assess conformational flexibility of the piperidine ring, guiding steric hindrance mitigation in derivative synthesis .

- Docking Studies : Virtual screening against target proteins (e.g., kinases) identifies structural modifications to improve binding affinity .

What strategies address contradictory data in reported bioactivity or synthetic yields?

- Comparative Replication : Repeat experiments using identical reagents (e.g., anhydrous solvents) and conditions (e.g., N atmosphere) to isolate variables .

- Design of Experiments (DoE) : Multivariate analysis (e.g., factorial design) identifies critical factors (e.g., catalyst loading, solvent) affecting yield discrepancies .

- Cross-Validation : Correlate HPLC purity with bioassay results to rule out impurity-driven activity variations .

What mechanistic insights explain the sulfonylation step’s regioselectivity?

The sulfonylation of the pyrazole nitrogen proceeds via nucleophilic attack on the sulfonyl chloride electrophile. Steric effects from the 1,3,5-trimethyl groups direct sulfonation to the less hindered N1 position of the pyrazole. Kinetic studies (monitored by H NMR) show that low temperatures (0–5°C) favor monosubstitution, while higher temperatures risk disulfonation .

How is the compound’s thermal stability evaluated, and what degradation products are observed?

- Thermogravimetric Analysis (TGA) : Measures weight loss under controlled heating (e.g., 25–300°C at 10°C/min). Decomposition onset >200°C indicates moderate thermal stability .

- Differential Scanning Calorimetry (DSC) : Endothermic peaks near 180°C correlate with imidazolidine-dione ring degradation.

- LC-MS of Degradants : Hydrolysis of the sulfonyl-piperidine bond generates 1,3,5-trimethylpyrazole and imidazolidine-2,4-dione fragments under acidic conditions .

What in vitro assays are suitable for preliminary bioactivity screening?

- Kinase Inhibition Assays : Use ATP-Glo™ luminescence to measure inhibition of kinases (e.g., EGFR, PI3K) at 10 μM concentrations .

- Cytotoxicity Profiling : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination via non-linear regression .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion over time .

How does the compound’s three-dimensional conformation influence its biological activity?

- X-ray Crystallography : Reveals a chair conformation in the piperidine ring, positioning the sulfonyl group for hydrogen bonding with target proteins .

- NOESY NMR : Shows proximity between the imidazolidine-dione carbonyl and pyrazole methyl groups, suggesting rigidity that enhances target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.